molecular formula C20H26O2S B3847011 1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene

1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene

Cat. No. B3847011
M. Wt: 330.5 g/mol
InChI Key: MZJBNABYCGPWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene, also known as IPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenoxybenzene family, and its structure consists of a benzene ring with a phenoxy group attached to it, as well as a long alkyl chain with an isopropylthio group at the end.

Mechanism of Action

The mechanism of action of 1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene is not fully understood, but it is believed to act as an allosteric modulator of certain receptors in the brain, including the GABA-A receptor. This results in an enhancement of the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene can modulate the activity of several neurotransmitter systems in the brain, including GABA, glutamate, and dopamine. It has also been shown to have anxiolytic and anticonvulsant effects in animal models, as well as potential therapeutic effects for certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its relatively high cost and limited availability can be a limitation for some research applications.

Future Directions

There are several potential future directions for research involving 1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene, including:
1. Investigating its potential therapeutic effects for neurological disorders such as epilepsy and anxiety disorders.
2. Studying its interactions with other ligands and receptors in the brain to gain a better understanding of its mechanism of action.
3. Developing new synthesis methods that are more efficient and cost-effective.
4. Exploring its potential as a tool for studying lipid signaling pathways in cells.
5. Investigating its potential as a therapeutic agent for cancer, based on its ability to modulate ion channels and membrane properties in cells.
Overall, 1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene is a promising compound with a wide range of potential applications in scientific research. Its unique structure and mechanism of action make it a valuable tool for studying the brain and other biological systems.

Scientific Research Applications

1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene has been used in a variety of scientific research applications, including as a ligand for studying the binding properties of receptors in the brain. It has also been used as a probe for studying the structure and function of ion channels, as well as for investigating the role of lipids in cell signaling.

properties

IUPAC Name

1-phenoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2S/c1-17(2)23-15-8-4-7-14-21-19-12-9-13-20(16-19)22-18-10-5-3-6-11-18/h3,5-6,9-13,16-17H,4,7-8,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJBNABYCGPWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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